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molecular formula C11H9Cl2NO5 B8359965 Ethyl Alpha-oxo-3-(2-nitro-4,5-dichlorophenyl)propanoate

Ethyl Alpha-oxo-3-(2-nitro-4,5-dichlorophenyl)propanoate

Cat. No. B8359965
M. Wt: 306.10 g/mol
InChI Key: WQKSDNNSQJXXAL-UHFFFAOYSA-N
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Patent
US05985905

Procedure details

A mixture of ethyl α-oxo-3-(2-nitro-4,5-dichlorophenyl)propanoate (100 g, 327 mmol) and iron powder (160 g) in EtOH (625 ml) and acetic acid (625 ml) was refluxed for two hours. After cooling, the resulting mixture was evaporated under vacuum and the solid residue was dissolved in THF (1000 ml) and chromatographed on Florisil (500 g) eluting with THF (5000 ml). Evaporation of the collected fractions gave pure title compound (77.5 g, 301 mmol, yield 92.0%) as a light brown powder, m.p. 215°-218° C.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
625 mL
Type
solvent
Reaction Step One
Quantity
625 mL
Type
solvent
Reaction Step One
Name
Quantity
160 g
Type
catalyst
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
O=[C:2]([CH2:8][C:9]1[CH:14]=[C:13]([Cl:15])[C:12]([Cl:16])=[CH:11][C:10]=1[N+:17]([O-])=O)[C:3]([O:5][CH2:6][CH3:7])=[O:4]>CCO.C(O)(=O)C.[Fe]>[Cl:15][C:13]1[CH:14]=[C:9]2[C:10](=[CH:11][C:12]=1[Cl:16])[NH:17][C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])=[CH:8]2

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
O=C(C(=O)OCC)CC1=C(C=C(C(=C1)Cl)Cl)[N+](=O)[O-]
Name
Quantity
625 mL
Type
solvent
Smiles
CCO
Name
Quantity
625 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
160 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the resulting mixture was evaporated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the solid residue was dissolved in THF (1000 ml)
CUSTOM
Type
CUSTOM
Details
chromatographed on Florisil (500 g)
WASH
Type
WASH
Details
eluting with THF (5000 ml)
CUSTOM
Type
CUSTOM
Details
Evaporation of the collected fractions

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=C(NC2=CC1Cl)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 301 mmol
AMOUNT: MASS 77.5 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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